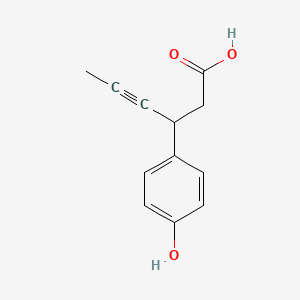

3-(4-Hydroxyphenyl)hex-4-ynoic acid

Vue d'ensemble

Description

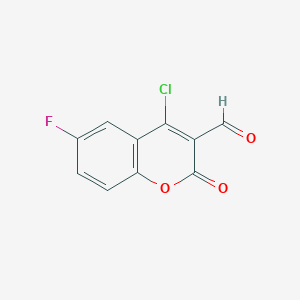

3-(4-Hydroxyphenyl)hex-4-ynoic acid, also known as 4-HPEA, is a natural compound . It has a CAS Number of 865233-34-7 and a molecular weight of 204.23 . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-4-hexynoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C12H12O3 . The InChI Code is 1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Chemical Properties and Synthesis

- 2-Amino-3-hydroxyhex-4-ynoic acid, structurally related to 3-(4-Hydroxyphenyl)hex-4-ynoic acid, was identified in Tricholomopsis rutilans and characterized for its elemental composition and optical properties (Niimura & Hatanaka, 1974).

- Thio- and seleno-lactonizations of alkynoic acids, including hex-4-ynoic acid, have been researched, demonstrating specific chemical reactions useful in organic synthesis (Toru et al., 1986).

Biochemical Applications

- Novel organometallic reagents, including complexes of hex-4-ynoic acid, have been developed as non-radio isotopic alternatives for tracer applications in biochemical research (Savignac et al., 1991).

- Studies on acetylenic amino acids, which are related to this compound, have provided insights into their structures and potential biogenetic relationships with other amino acids (Sung et al., 1969).

Materials Science Applications

- Research on 3-(4-Hydroxyphenyl)propionic acid, a compound closely related to this compound, has shown its utility as an organic modifier in layered double hydroxides, leading to the development of biodegradable materials (Totaro et al., 2017).

Pharmaceutical and Biological Research

- 4-Amino hex-5-ynoic acid (closely related to this compound) has been studied for its effects on neurotransmitter metabolism, illustrating the importance of such compounds in neurological research (Jung et al., 1977).

- The localization of glutamate decarboxylase using gamma-acetylenic GABA, a compound related to this compound, has been investigated, highlighting its application in enzyme and protein studies (Oertel et al., 1980).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043355.png)

![2,6-dichloro-N-[2-(3,4-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B3043356.png)

![3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid](/img/structure/B3043364.png)

![Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate](/img/structure/B3043365.png)

![7-Phenylimidazo[1,2-a]pyridine](/img/structure/B3043370.png)

![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)